molecular formula C10H7NO3 B3249482 5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid CAS No. 194163-38-7

5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid

Cat. No.: B3249482
CAS No.: 194163-38-7
M. Wt: 189.17 g/mol
InChI Key: IVFRJRIBIJEVGG-UHFFFAOYSA-N
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Description

5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound is a derivative of benzofuran . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

The mechanism of action of benzofuran derivatives is related to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, they have attracted much attention owing to their biological activities and potential applications as drugs . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Properties

IUPAC Name

5-cyano-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-3,9H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFRJRIBIJEVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 2
5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 3
5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 4
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Reactant of Route 5
5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 6
5-cyano-2,3-dihydrobenzofuran-2-carboxylic Acid

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